3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine
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Overview
Description
3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine typically involves the nitration of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the integrity of the compound during large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Isopropyl-1-methyl-4-amino-1H-pyrazol-5-amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-Isopropyl-1-methyl-1H-pyrazol-5-amine: Lacks the nitro group, resulting in different reactivity and biological properties.
1-Isopropyl-3-methyl-1H-pyrazol-5-amine: Similar structure but different substitution pattern, affecting its chemical behavior.
3,5-Dinitro-1H-pyrazol-4-amine:
Uniqueness
3-Isopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H12N4O2 |
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Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-methyl-4-nitro-5-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C7H12N4O2/c1-4(2)5-6(11(12)13)7(8)10(3)9-5/h4H,8H2,1-3H3 |
InChI Key |
AQJRFKHRQXXDGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1[N+](=O)[O-])N)C |
Origin of Product |
United States |
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